Cas no 892743-78-1 (1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine structure
892743-78-1 structure
商品名:1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
CAS番号:892743-78-1
MF:C17H13FN6O
メガワット:336.323125600815
CID:5422425

1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-fluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
    • 1H-1,2,3-Triazol-5-amine, 1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-
    • 1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
    • インチ: 1S/C17H13FN6O/c1-10-4-2-3-5-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-8-6-11(18)7-9-12/h2-9H,19H2,1H3
    • InChIKey: BTXXMOUUOLOOMH-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=C(F)C=C2)C(N)=C(C2ON=C(C3=CC=CC=C3C)N=2)N=N1

1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-0039-1mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
1mg
$54.0 2023-09-10
Life Chemicals
F3411-0039-40mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
40mg
$140.0 2023-09-10
Life Chemicals
F3411-0039-20mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
20mg
$99.0 2023-09-10
Life Chemicals
F3411-0039-5μmol
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-0039-2mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
2mg
$59.0 2023-09-10
Life Chemicals
F3411-0039-75mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
75mg
$208.0 2023-09-10
Life Chemicals
F3411-0039-25mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
25mg
$109.0 2023-09-10
Life Chemicals
F3411-0039-50mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
50mg
$160.0 2023-09-10
Life Chemicals
F3411-0039-3mg
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
3mg
$63.0 2023-09-10
Life Chemicals
F3411-0039-2μmol
1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
892743-78-1
2μmol
$57.0 2023-09-10

1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 関連文献

1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amineに関する追加情報

Introduction to 1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 892743-78-1, identified as 1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines multiple heterocyclic moieties, including a 1,2,4-oxadiazole and a 1H-1,2,3-triazole, linked through a strategic 4-fluorophenyl and 3-(2-methylphenyl) substituent. The presence of these functional groups not only imparts unique electronic and steric properties but also opens up diverse possibilities for biological activity.

In recent years, the exploration of such multifaceted heterocyclic compounds has gained significant traction due to their potential applications in drug discovery and medicinal chemistry. The 1,2,4-oxadiazole ring is well-documented for its role in various bioactive molecules, often serving as a scaffold for antimicrobial, antiviral, and anti-inflammatory agents. Similarly, the 1H-1,2,3-triazole moiety is extensively studied for its ability to enhance binding affinity and metabolic stability in drug candidates. The combination of these motifs in 1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine suggests a compound with promising pharmacological properties.

The fluorine atom at the 4-position of the phenyl ring is a critical feature that influences the compound's reactivity and biological interactions. Fluorinated aromatic compounds are widely recognized for their improved bioavailability and binding affinity due to the ability of fluorine to modulate electronic distribution and hydrogen bonding. In contrast, the methyl group at the 2-position of the second phenyl ring introduces steric hindrance, which can be leveraged to fine-tune receptor interactions. These structural elements collectively contribute to the molecule's potential as a lead compound in medicinal chemistry.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. By leveraging tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into how 1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-am ine interacts with biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways. Specifically, preliminary data suggest that this compound may disrupt the activity of cyclooxygenase (COX) enzymes without inducing significant gastrointestinal toxicity—a major challenge in nonsteroidal anti-inflammatory drug (NSAID) development.

The role of heterocyclic compounds in addressing neurological disorders has also been a focus of recent research. The structural features of 1-(4-fluorophenyl)-4 -3-(2-methylphenyl)- 1 , 2 , 4 - oxadiazol - 5 - yl - 1 H - 1 , 2 , 3 - tri azol - 5 - am ine make it an attractive candidate for further investigation in this area. Studies have indicated that similar scaffolds exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity. The presence of both oxadiazole and triazole rings suggests potential interactions with serotonin receptors (e.g., 5-HT receptors), which are implicated in mood regulation and cognitive function.

In addition to its pharmacological promise, 1 -( 4 - fluoro phen yl ) - 4 - 3 -( 2 - methyl phen yl ) - 1 , 2 , 4 - ox adia zol - 5 - yl - 1 H - 1 , 2 , 3 - tri az ol - 5 - am ine has garnered attention for its synthetic utility. The oxadiazole-triazole hybrid provides a versatile platform for derivatization through various chemical transformations. Researchers have explored methods to introduce additional functional groups or modify existing ones without compromising the core structure's integrity. This flexibility is crucial for optimizing biological activity while maintaining solubility and pharmacokinetic properties.

The synthesis of this compound involves multi-step organic reactions that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core efficiently. These approaches not only enhance yield but also minimize byproduct formation—a critical consideration in large-scale pharmaceutical production. Furthermore, palladium catalysis allows for regioselective functionalization, enabling precise control over where new substituents are introduced on the molecule.

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